molecular formula C24H20N4O4 B2368033 3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-26-2

3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Cat. No. B2368033
CAS RN: 899788-26-2
M. Wt: 428.448
InChI Key: ZUPYFTSQVCHUGU-UHFFFAOYSA-N
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Description

3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428.448. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has explored the use of derivatives of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl compounds, including the specific compound , for their anticonvulsant activity. A study found that these compounds, when synthesized and tested, showed promising results in in vivo and in silico anticonvulsant studies. This suggests potential applications in the treatment of convulsive syndromes (El Kayal et al., 2019).

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the compound , were designed and synthesized, showing significant in vitro antitumor activity. These derivatives exhibited potential as therapeutic agents against various cancer cell lines, suggesting a potential research avenue for the compound of interest (Al-Suwaidan et al., 2016).

Application in Heterocyclic Chemistry

Studies in heterocyclic chemistry have explored the synthesis and reactivity of compounds structurally similar to 3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide. These studies contribute to the understanding of the chemical properties and potential applications of this class of compounds in various fields, including medicinal chemistry and material science (Bremner et al., 1986).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of similar quinazolinone derivatives with biological targets. These studies are crucial for predicting the biological activity of these compounds and their potential use in drug design (Barnard & Elvidge, 1983).

Cyclization Reactions

Research into cyclization reactions involving cyanamides and related compounds has provided insight into the synthesis of quinazoline derivatives. This research is significant for the development of new synthetic methods and the exploration of novel chemical structures (Shikhaliev et al., 2008).

Synthesis of Novel Derivatives

Exploration of Binding Affinity and Selectivity

Research on similar compounds has focused on their binding affinity and selectivity to biological targets, which is crucial for drug discovery and development. This research has led to the identification of selective inhibitors for specific proteins, demonstrating the potential for therapeutic applications (Lindgren et al., 2013).

properties

IUPAC Name

3-[1-[(2-cyanophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c25-14-17-6-1-2-7-18(17)16-28-21-10-4-3-9-20(21)23(30)27(24(28)31)12-11-22(29)26-15-19-8-5-13-32-19/h1-10,13H,11-12,15-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPYFTSQVCHUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.